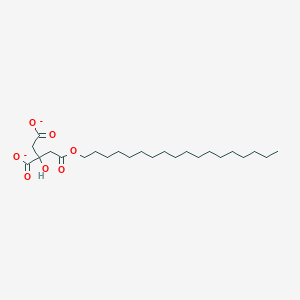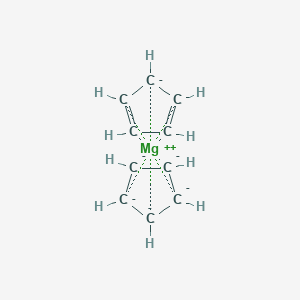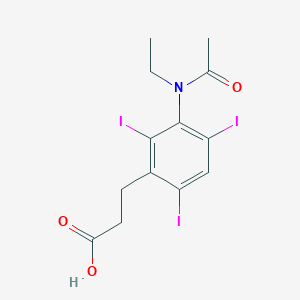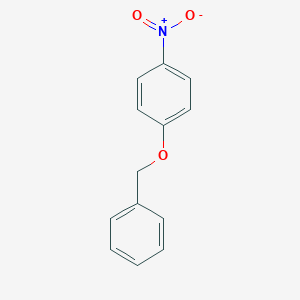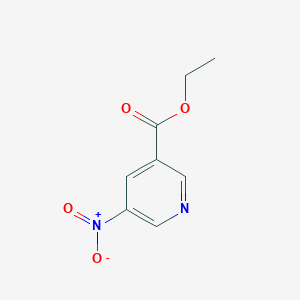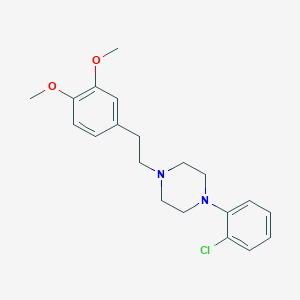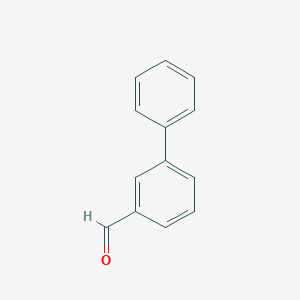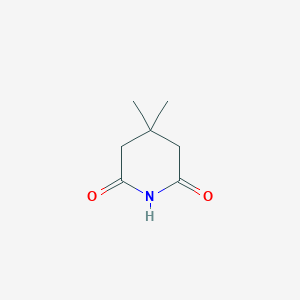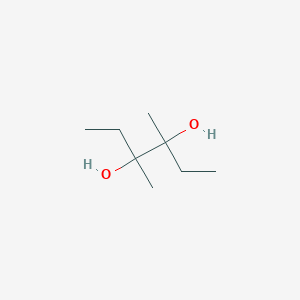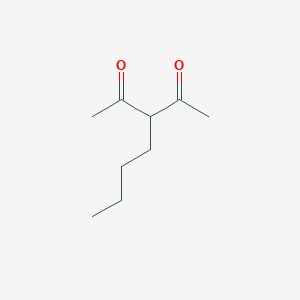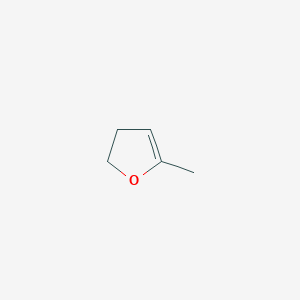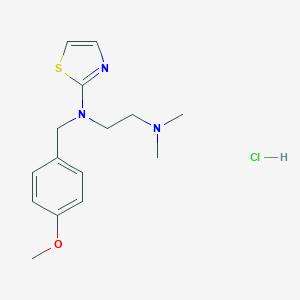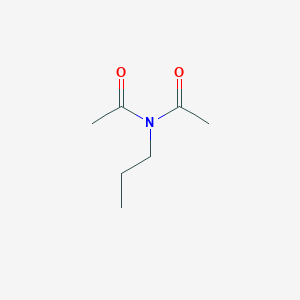
N-Acetyl-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-propylacetamide (NAPA) is a synthetic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in water and various organic solvents. NAPA has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.
Aplicaciones Científicas De Investigación
N-Acetyl-N-propylacetamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery agent due to its ability to penetrate the blood-brain barrier. In materials science, N-Acetyl-N-propylacetamide has been used as a building block for the synthesis of novel polymers and materials with improved mechanical and thermal properties. In chemical synthesis, it has been used as a reagent for the preparation of various compounds.
Mecanismo De Acción
The exact mechanism of action of N-Acetyl-N-propylacetamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act as an antioxidant and protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-Acetyl-N-propylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to protect cells from oxidative stress and improve mitochondrial function. In addition, it has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetyl-N-propylacetamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. It also has a low toxicity profile and is well-tolerated in animal models. However, its solubility in water is limited, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-Acetyl-N-propylacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as a drug delivery agent for the treatment of brain tumors. In addition, further studies are needed to fully understand the mechanism of action of N-Acetyl-N-propylacetamide and its potential applications in various fields.
Métodos De Síntesis
N-Acetyl-N-propylacetamide can be synthesized by the reaction of N-acetylimidazole with propylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to give N-Acetyl-N-propylacetamide. The purity of the product can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
1563-84-4 |
|---|---|
Nombre del producto |
N-Acetyl-N-propylacetamide |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
N-acetyl-N-propylacetamide |
InChI |
InChI=1S/C7H13NO2/c1-4-5-8(6(2)9)7(3)10/h4-5H2,1-3H3 |
Clave InChI |
VZJZGMRFZOEBAC-UHFFFAOYSA-N |
SMILES |
CCCN(C(=O)C)C(=O)C |
SMILES canónico |
CCCN(C(=O)C)C(=O)C |
Otros números CAS |
1563-84-4 |
Sinónimos |
N-acetyl-N-propylacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



